[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Description
This compound is a structurally complex molecule featuring a tricyclic core (3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene) substituted with a glycosyl moiety and an (E)-3-(4-methoxyphenyl)prop-2-enoate ester. The glycosyl group, derived from a hexose sugar (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), is linked via an ether bond to the tricyclic scaffold, while the ester group introduces a methoxy-substituted cinnamate derivative.
Properties
IUPAC Name |
[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFQPVXQDUFGRY-WUHCQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Formula
The compound is characterized by a unique structure that integrates multiple functional groups including hydroxyl and methoxy groups, which are known to enhance biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a high degree of complexity with multiple hydroxyl groups that contribute to its solubility and reactivity.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.
In Vitro Studies
In vitro experiments have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study conducted on breast cancer cell lines revealed a significant reduction in cell viability upon treatment with varying concentrations of the compound.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates. Notably, a study involving mice with induced tumors indicated that treatment with this compound led to a 50% reduction in tumor volume compared to control groups.
Case Study 1: Anticancer Activity
A recent publication highlighted the effectiveness of this compound against specific types of cancers such as breast and colon cancer. The study utilized a dose-response curve to establish the relationship between concentration and cytotoxicity, revealing an IC50 value indicative of potent anticancer activity (IC50 = 12 µM) .
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of the compound demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This inhibition suggests potential applications in treating inflammatory diseases .
Table 1: Biological Activities of [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-...]
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inducing apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Table 2: In Vivo Efficacy
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds with similar structural features exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of hydroxyl groups in the compound suggests potential antioxidant capabilities that could be explored in therapeutic contexts .
Anti-inflammatory Effects
Compounds derived from similar structures have been studied for their anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory disorders .
Anticancer Activity
Preliminary studies suggest that structurally related compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigating the specific mechanisms through which this compound affects cancer cell lines could yield valuable insights into its therapeutic potential .
Targeted Drug Delivery
The unique molecular structure of this compound allows for the exploration of its use in targeted drug delivery systems. By modifying its chemical properties, it may be possible to enhance the bioavailability and efficacy of existing drugs while minimizing side effects .
Development of Novel Therapeutics
Given its complex structure and potential biological activity, this compound could serve as a lead structure for the development of new therapeutics aimed at treating chronic diseases such as diabetes and cardiovascular conditions. Its ability to interact with various biological targets makes it a candidate for further medicinal chemistry studies .
Case Studies and Research Findings
Chemical Reactions Analysis
Ester Hydrolysis
The propenoate ester and acetyloxy groups are susceptible to hydrolysis under acidic or basic conditions:
Enzymatic cleavage by esterases is also plausible, given the prevalence of esterase activity in biological systems .
Glycosidic Bond Cleavage
The β-D-glucopyranosyl moiety (oxan-2-yl group) is linked via an ether bond, which may undergo hydrolysis:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acid-Catalyzed | Dilute H2SO4, Δ | D-glucose + aglycone (tricyclic alcohol) | |
| Enzymatic | β-Glucosidase | D-glucose + aglycone |
Oxidation Reactions
Primary and secondary alcohols in the tricyclic core and glucosyl unit may oxidize:
| Site | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| C5-Hydroxy | CrO3, H2SO4 (Jones reagent) | Ketone | |
| Glucosyl C6-CH2OH | Ag2O, NH4OH | Gluconic acid |
Reduction Reactions
The (E)-propenoate double bond and ketone groups (if present) may undergo reduction:
| Site | Reducing Agent | Product | Reference |
|---|---|---|---|
| Propenoate C=C | H2, Pd/C | 3-(4-methoxyphenyl)propanoate | |
| Ketones | NaBH4, LiAlH4 | Secondary alcohols |
Acetylation/Deacetylation
Free hydroxyl groups may undergo acetylation:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acetylation | Ac2O, pyridine | Acetylated derivatives at C5, C10, or glucosyl hydroxyls | |
| Deacetylation | NH3/MeOH | Regeneration of free hydroxyl groups |
Cycloaddition Reactions
The dec-7-en double bond in the tricyclic system may participate in Diels-Alder reactions:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Δ, solvent | Hexacyclic adduct |
Photochemical Reactivity
The conjugated (E)-propenoate system may undergo [2+2] cycloaddition under UV light:
| Conditions | Product | Reference |
|---|---|---|
| UV (λ = 254 nm) | Cyclobutane derivative |
Comparison with Similar Compounds
Target Compound
Analogous Compounds
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to phenyl () or dihydroxyphenyl () esters. This may improve membrane permeability but reduce aqueous solubility.
- Hydrogen bonding: The glycosyl group contributes 6–8 H-bond donors/acceptors (vs. 4–5 in ’s methyl-substituted sugar), influencing solubility and protein interactions .
- Stability : The tricyclic core and ester linkage are prone to hydrolysis under acidic/basic conditions, similar to analogs in .
Q & A
Q. Advanced Research Focus
- Machine learning (ML)-based virtual screening : validated ML models (e.g., random forest or neural networks) trained on viral protease datasets to prioritize compounds with high binding affinity .
- Molecular docking : Flexible docking tools (AutoDock Vina, Glide) can predict interactions between the compound’s methoxyphenyl group and viral active sites (e.g., SARS-CoV-2 main protease) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, as in ’s DFT studies on adsorption mechanisms .
How do researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Q. Basic Research Focus
- Comparative analysis : Cross-reference H and C NMR data from multiple sources (e.g., ’s 400 MHz spectra vs. ’s crystallographic data) to identify solvent- or instrument-dependent variations .
- Isotopic labeling : Introduce C or H labels to ambiguous protons for unambiguous assignment (e.g., ’s use of CDCl for solvent-induced shift calibration) .
- Independent validation : Reproduce synthesis and characterization protocols from peer-reviewed studies (e.g., ’s stepwise heterocyclic formation) .
What experimental designs optimize the study of this compound’s pharmacokinetics, including absorption and metabolism?
Q. Advanced Research Focus
- In vitro assays : Use Caco-2 cell monolayers to assess intestinal permeability, noting the compound’s glycosylation-dependent solubility (’s phosphate ester prodrug strategy enhances bioavailability) .
- Metabolite profiling : LC-MS/MS can identify phase I/II metabolites, particularly hydrolysis of the ester linkage (e.g., ’s trehalose-conjugated analogs show altered metabolic stability) .
- Pharmacokinetic modeling : Compartmental models (e.g., NONMEM) integrate data from ’s prodrug studies to predict half-life and tissue distribution .
How does the substitution pattern (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) affect the compound’s stability and reactivity?
Q. Basic Research Focus
- Electron-donating vs. withdrawing effects : The 4-methoxyphenyl group () enhances steric bulk and reduces oxidative degradation compared to 4-hydroxyphenyl analogs () .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) quantifies degradation rates, critical for storage conditions .
- Hydrolysis kinetics : Compare ester bond stability in pH-varied buffers using HPLC monitoring (e.g., ’s ester hydrolysis under simulated gastric conditions) .
What strategies mitigate toxicity risks identified in preclinical studies of structurally related compounds?
Q. Advanced Research Focus
- PAINS filters : Screen for pan-assay interference compounds (PAINS) using tools like ’s table, which flags redox-active moieties (e.g., enone systems) .
- Structural modification : Replace the tricyclic core’s α,β-unsaturated ester () with saturated analogs to reduce electrophilic reactivity (’s trehalose conjugation lowers toxicity) .
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and mutagenicity based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
